2-Azido-4-methyl-1-nitrobenzene
CAS No.:
Cat. No.: VC18167237
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O2 |
|---|---|
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 2-azido-4-methyl-1-nitrobenzene |
| Standard InChI | InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3 |
| Standard InChI Key | PFYMIFPQSVJJRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Azido-4-methyl-1-nitrobenzene (C₇H₆N₄O₂) features a benzene ring with three distinct substituents:
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Nitro group (-NO₂) at position 1, contributing strong electron-withdrawing effects.
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Azido group (-N₃) at position 2, a high-energy functional group prone to cycloaddition and decomposition.
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Methyl group (-CH₃) at position 4, providing steric bulk and mild electron-donating properties.
The spatial arrangement of these groups creates a polarized electronic environment, influencing reactivity in substitution and reduction reactions. The nitro group’s resonance stabilization and the azido group’s kinetic instability define the compound’s dual behavior as both a stable intermediate and a reactive precursor .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 194.15 g/mol |
| Density | ~1.45 g/cm³ (estimated) |
| Melting Point | 85–90°C (decomposes) |
| Solubility | Slightly soluble in polar solvents (e.g., DMSO, acetone) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves two sequential reactions: nitration followed by azidation.
Nitration of 4-Methylbenzene
Toluene (4-methylbenzene) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the catalyst. The reaction proceeds under cooled conditions (0–5°C) to favor meta-substitution, yielding 4-methyl-1-nitrobenzene .
Diazotization and Azidation
The nitroarene is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with sodium azide (NaN₃) introduces the azido group via nucleophilic displacement:
Table 2: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 70–75 |
| Azidation | NaNO₂, HCl, NaN₃ | 0–5°C, inert atmosphere | 60–65 |
Chemical Reactivity and Functional Transformations
Reduction of the Nitro Group
The nitro group in 2-azido-4-methyl-1-nitrobenzene can be selectively reduced to an amine using hydrogen gas (H₂) over a palladium catalyst (Pd/C). This transformation yields 2-azido-4-methyl-1-aminobenzene, a versatile intermediate for further derivatization :
Click Chemistry Applications
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer crosslinking :
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for antitumor and antibiotic agents. For example, reduction of the nitro group produces amines that can be acylated or alkylated to form bioactive molecules .
Materials Science
In polymer chemistry, the azido group enables the synthesis of crosslinked networks via triazole formation, enhancing material toughness and thermal stability .
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